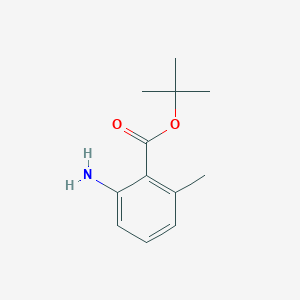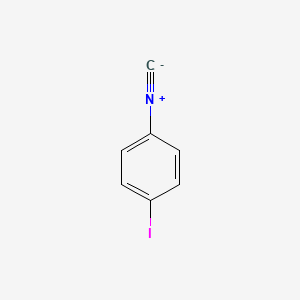
1-Iodo-4-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-isocyanobenzene, also known as para-iodophenyl isocyanate, is an organic compound with the molecular formula C₇H₄IN. It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring at the para positions.
Métodos De Preparación
The synthesis of 1-iodo-4-isocyanobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Iodo-4-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodo-4-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-iodo-4-isocyanobenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isocyanide group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved depend on the specific reaction and conditions, but generally, the compound acts as an electrophile in substitution reactions and can form stable intermediates during the reaction process .
Comparación Con Compuestos Similares
1-Iodo-4-isocyanobenzene can be compared with other similar compounds such as:
4-Iodoaniline: Similar in structure but with an amino group instead of an isocyanide group.
4-Iodophenol: Contains a hydroxyl group instead of an isocyanide group.
4-Iodobenzonitrile: Features a nitrile group in place of the isocyanide group.
These compounds share some reactivity patterns due to the presence of the iodine atom but differ in their specific chemical properties and applications. The isocyanide group in this compound provides unique reactivity, making it distinct from its analogs.
Propiedades
Número CAS |
66885-67-4 |
|---|---|
Fórmula molecular |
C7H4IN |
Peso molecular |
229.02 g/mol |
Nombre IUPAC |
1-iodo-4-isocyanobenzene |
InChI |
InChI=1S/C7H4IN/c1-9-7-4-2-6(8)3-5-7/h2-5H |
Clave InChI |
FAOVWAGYQZDYSS-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


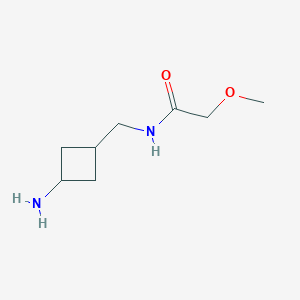

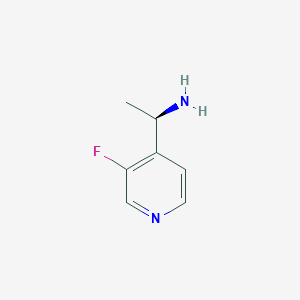
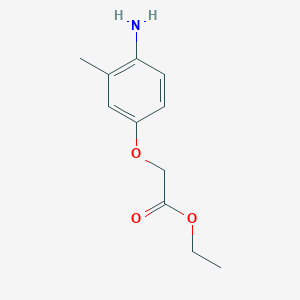

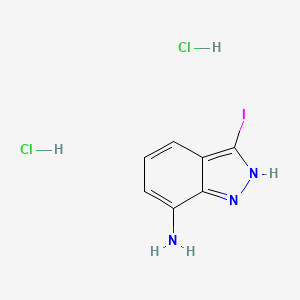


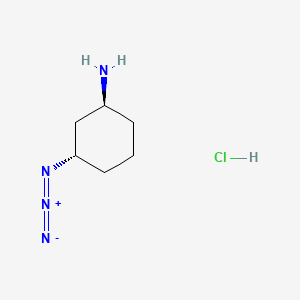
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
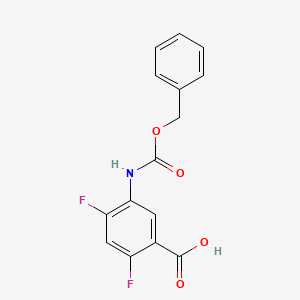
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
